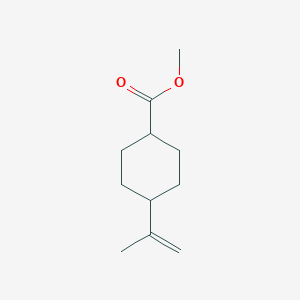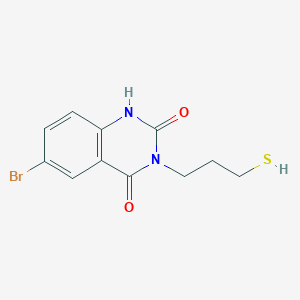
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.
Thiol Addition: Attachment of the 3-sulfanylpropyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could produce a range of quinazoline derivatives.
科学研究应用
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Utilization in the development of new materials or chemical processes.
作用机制
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
相似化合物的比较
Similar Compounds
6-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the sulfanylpropyl group.
3-(3-Sulfanylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the bromine atom.
Uniqueness
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the sulfanylpropyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
138655-32-0 |
|---|---|
分子式 |
C11H11BrN2O2S |
分子量 |
315.19 g/mol |
IUPAC 名称 |
6-bromo-3-(3-sulfanylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2S/c12-7-2-3-9-8(6-7)10(15)14(4-1-5-17)11(16)13-9/h2-3,6,17H,1,4-5H2,(H,13,16) |
InChI 键 |
SGVFIBBIFULTEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


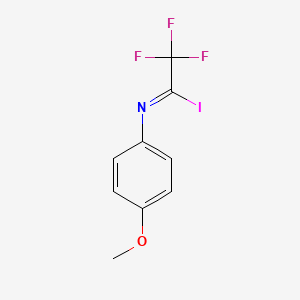
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
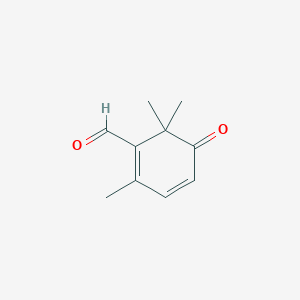
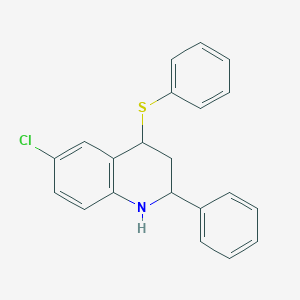
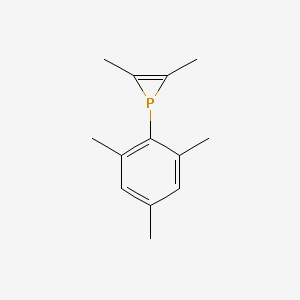
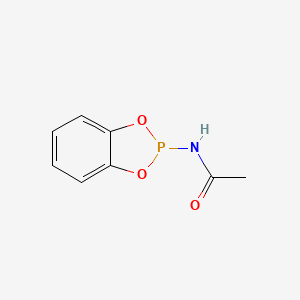
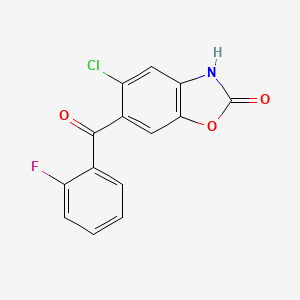
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
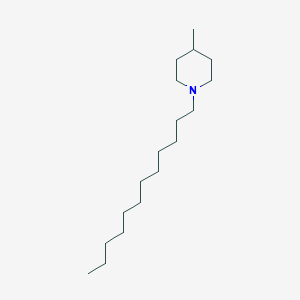
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
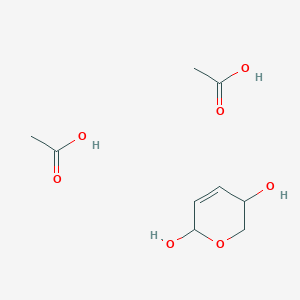
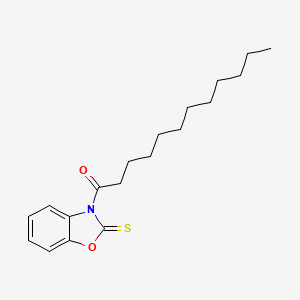
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
